4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile
Description
4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile (Molecular Formula: C₁₄H₁₈ClN₃, Molar Mass: 263.77 g/mol) is a nitrile-containing piperazine derivative with a 3-chlorophenyl substitution at the piperazine nitrogen. Its structure features a butanenitrile chain linked to the piperazine ring, distinguishing it from simpler arylpiperazine derivatives.
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c15-13-4-3-5-14(12-13)18-10-8-17(9-11-18)7-2-1-6-16/h3-5,12H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRPHRDCYXUHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC#N)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile typically involves the reaction of 3-chlorophenylpiperazine with butanenitrile under specific conditions. One common method is the nucleophilic substitution reaction, where the piperazine ring acts as a nucleophile attacking the butanenitrile molecule.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The production is carried out in reactors designed to handle the chemical reagents safely and efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution at the Nitrile Group
The nitrile group (-C≡N) serves as an electrophilic site for nucleophilic substitution under specific conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis to Amide | H₂O, H⁺ (acidic) or OH⁻ (basic) | 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanamide | 85–92% | |
| Hydrolysis to Acid | Concentrated HCl, reflux | 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanoic acid | 78% | |
| Grignard Addition | RMgX (R = alkyl), followed by H₂O | Ketone derivatives | 60–75% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the nitrile nitrogen, forming an intermediate iminium ion that reacts with water to yield an amide or carboxylic acid.
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Grignard reagents add to the electrophilic carbon of the nitrile, forming a magnesium intermediate that hydrolyzes to ketones.
Alkylation and Arylation at the Piperazine Nitrogen
The secondary amine in the piperazine ring undergoes alkylation/arylation, enabling structural diversification:
Key Findings :
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Microwave-assisted N-alkylation reduces reaction time (20–30 min) while maintaining yields >85% .
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Bulky substituents on the piperazine nitrogen sterically hinder further reactions, as observed in steric maps from crystallographic studies .
Catalytic Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the aryl chloride moiety:
Mechanistic Notes :
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The 3-chlorophenyl group acts as a directing group, facilitating ortho-functionalization in Pd-mediated reactions .
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Norbornene (NBE) co-catalysis enhances regioselectivity in multi-component couplings .
Cyclization Reactions
The nitrile and piperazine groups enable cyclization under basic conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | KOH, EtOH, reflux | Piperazine-fused tetrahydroisoquinolines | 50–65% |
Synthetic Utility :
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Cyclization products exhibit enhanced binding affinity for neurological targets (e.g., dopamine D₂/D₃ receptors) .
Stability and Reactivity Considerations
Scientific Research Applications
Pharmacological Properties
4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile has been identified as a compound with potential activity against dopamine receptors, particularly the D3 subtype. Research indicates that compounds targeting the D3 receptor can modulate drug-seeking behavior and have implications for treating addiction disorders .
Dopamine D3 Receptor Modulation
The dopamine D3 receptor is a target for various pharmacological interventions aimed at treating conditions such as schizophrenia and substance abuse disorders. Studies have demonstrated that analogs of this compound exhibit significant binding affinity to the D3 receptor, which is crucial for their potential use as therapeutic agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to its chemical structure can enhance its selectivity and efficacy at the target receptors.
Key Modifications
Research has shown that variations in the piperazine ring and side chains can significantly impact the compound's binding affinity and selectivity towards dopamine receptors. For instance, substituting different functional groups on the phenyl ring has been correlated with changes in biological activity .
Case Studies and Experimental Findings
Several studies have investigated the effects of this compound in various experimental settings:
Potential Therapeutic Applications
The therapeutic implications of this compound are broad, particularly concerning neuropsychiatric disorders:
Treatment of Addiction Disorders
Given its action on the dopamine system, this compound may be useful in developing treatments for addiction by reducing cravings and withdrawal symptoms associated with substances like cocaine and opioids .
Antipsychotic Properties
Due to its selective action on dopamine receptors, it may also serve as a candidate for new antipsychotic medications, potentially offering fewer side effects compared to existing treatments .
Mechanism of Action
The mechanism by which 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile exerts its effects involves interactions with molecular targets and pathways. The compound may act on specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile with compounds sharing structural motifs such as the 3-chlorophenylpiperazine group, heterocyclic cores , or nitrile/amide functionalities .
Quinoline-Piperazine Hybrids (Hydroxamic Acid Derivatives)
describes quinoline-based derivatives with a 3-chlorophenylpiperazine moiety. For example:
- 4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D8): Key Differences: Incorporates a quinoline core and hydroxamic acid group, unlike the nitrile-terminated alkyl chain in the target compound.
Triazole-Thione Derivatives with Piperazine Substituents
reports triazole-thione derivatives with substituted piperazine groups:
- 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (20a): Key Differences: Features a triazole-thione core and a bromophenyl group, diverging from the target compound’s aliphatic nitrile chain.
Piperazine-Containing Quinolone Antibiotics
highlights ND-7, a quinolone antibiotic derivative with a 3-chlorophenylpiperazine-acetyl group:
- 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ND-7): Key Differences: Integrates a fluoroquinolone scaffold critical for antibacterial activity, absent in the target compound. Pharmacological Insight: The acetyl-piperazine linker in ND-7 may enhance solubility or receptor binding, whereas the butanenitrile chain in the target compound could influence lipophilicity and blood-brain barrier penetration .
Bis-Piperazine and Morpholine Derivatives
lists compounds with multiple piperazine or morpholine units:
- 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane (Compound h): Key Differences: Contains two 3-chlorophenylpiperazine groups connected by a propane chain, contrasting with the single piperazine and nitrile group in the target compound. Structural Implications: The bis-piperazine design may increase receptor avidity but reduce selectivity compared to the simpler mono-piperazine structure .
Biological Activity
4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperazine ring substituted with a chlorophenyl group and a butanenitrile chain, which is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing piperazine derivatives often exhibit a range of biological activities. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of piperazine derivatives. For instance, a study synthesized various cyano derivatives and assessed their antibacterial and antifungal activities. Notably, compounds similar to this compound demonstrated significant antibacterial effects against pathogenic strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 39.0 µg/ml |
| 3-(4-methyl-piperazin-1-yl)-propanitrile | Pseudomonas aeruginosa | 19.5 µg/ml |
| 5-bromo-2-substitutedpiperazines-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}pyrimidin-4-amines | Staphylococcus aureus | Moderate Activity |
Anticancer Activity
The anticancer potential of piperazine derivatives has been widely documented. A study involving various synthesized compounds indicated that certain piperazine analogs exhibited cytotoxic effects on cancer cell lines, with some achieving over 95% cell viability compared to control drugs . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Enzyme Inhibition
Enzyme inhibitory activity is another significant aspect of the biological profile of this compound. Research has shown that piperazine derivatives can act as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. The binding interactions with these enzymes suggest potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Profiles
| Compound | Enzyme Target | Inhibition Activity |
|---|---|---|
| This compound | Acetylcholinesterase (AChE) | Strong Inhibition |
| Various Piperazine Derivatives | Urease | Moderate to Strong |
Case Studies
Several case studies highlight the efficacy of piperazine derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated the effectiveness of various piperazine derivatives against multi-drug resistant bacterial strains, demonstrating that compounds similar to this compound could serve as potential alternatives to traditional antibiotics .
- Anticancer Applications : Another investigation focused on the cytotoxic effects of piperazine derivatives on HeLa cells, revealing that specific modifications to the piperazine structure enhanced anticancer activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
